Dynamin IN-1

Description

BenchChem offers high-quality Dynamin IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dynamin IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

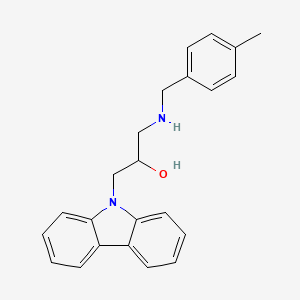

Structure

3D Structure

Properties

IUPAC Name |

1-carbazol-9-yl-3-[(4-methylphenyl)methylamino]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c1-17-10-12-18(13-11-17)14-24-15-19(26)16-25-22-8-4-2-6-20(22)21-7-3-5-9-23(21)25/h2-13,19,24,26H,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWXMTLLUDXGNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Mechanism of Dynamin IN-1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin IN-1 is a potent inhibitor of the large GTPase dynamin, with a reported half-maximal inhibitory concentration (IC50) of 1.0 µM.[1] Dynamins are a family of mechanochemical enzymes essential for various cellular processes, most notably membrane fission during endocytosis.[2] By interfering with dynamin function, Dynamin IN-1 serves as a critical tool for dissecting the roles of dynamin in cellular trafficking and signaling, and as a potential starting point for the development of therapeutics targeting dynamin-dependent pathways. This technical guide provides a comprehensive overview of the mechanism of action of dynamin inhibitors, with a focus on the available information for Dynamin IN-1, to support researchers in its application and in the broader field of dynamin research.

Core Mechanism of Dynamin Function

Dynamin oligomerizes at the neck of budding vesicles, forming a helical collar.[2] Through the hydrolysis of GTP to GDP, dynamin undergoes a conformational change that constricts and ultimately severs the membrane, releasing the vesicle into the cytoplasm.[2] This process is critical for numerous forms of endocytosis, including clathrin-mediated endocytosis, as well as for processes like mitochondrial fission and cytokinesis.[3][4]

Mechanism of Action of Dynamin Inhibitors: A General Perspective

While specific details for Dynamin IN-1 are not extensively documented in publicly available literature, its mechanism can be inferred from the actions of other well-characterized dynamin inhibitors. These inhibitors typically interfere with one or more key aspects of dynamin function:

-

GTPase Activity: Many inhibitors directly target the GTPase domain of dynamin, preventing the hydrolysis of GTP. This can be achieved through competitive or non-competitive inhibition.[] For example, the inhibitor Dynasore acts as a non-competitive inhibitor of dynamin's GTPase activity.[6]

-

Self-Assembly: The oligomerization of dynamin into a helical collar is essential for its function. Some inhibitors may prevent this self-assembly process.

-

Interaction with Lipids: Dynamin's pleckstrin homology (PH) domain interacts with phosphoinositides in the cell membrane, which is crucial for its recruitment and activity.[2] Inhibitors can disrupt this interaction.

Quantitative Data on Dynamin Inhibitors

To provide a comparative context for the potency of Dynamin IN-1, the following table summarizes the IC50 values of several common dynamin inhibitors.

| Inhibitor | Target | IC50 (µM) | Mechanism of Action |

| Dynamin IN-1 | Dynamin | 1.0[1] | Not fully characterized |

| Dynasore | Dynamin 1/2, Drp1 | ~15[6] | Non-competitive GTPase inhibitor |

| Dynole 34-2 | Dynamin I/II | 1.3 ± 0.3 | GTPase inhibitor |

| Iminodyn-22 | Dynamin | Not specified | Uncompetitive inhibitor with respect to GTP |

| Bis-T-22 | Dynamin | 1.7 ± 0.2 | Not fully characterized |

Key Signaling Pathways and Experimental Workflows

The inhibition of dynamin has profound effects on numerous cellular signaling pathways that are dependent on endocytosis for their regulation. For instance, the internalization of receptor tyrosine kinases (RTKs) is a critical step in signal attenuation, and its blockade by dynamin inhibitors can lead to prolonged signaling.

Below are diagrams illustrating the canonical dynamin-mediated endocytosis pathway and a general workflow for assessing the efficacy of a dynamin inhibitor.

Caption: Canonical pathway of clathrin-mediated endocytosis highlighting the critical role of dynamin in vesicle scission.

Caption: A general experimental workflow to characterize the biochemical and cellular effects of a dynamin inhibitor.

Detailed Methodologies for Key Experiments

1. GTPase Activity Assay (Malachite Green Assay)

This assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis by dynamin.

-

Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured spectrophotometrically.

-

Protocol:

-

Purified dynamin protein is incubated with the test compound (e.g., Dynamin IN-1) at various concentrations in a suitable assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 2 mM MgCl2, pH 7.2).

-

The reaction is initiated by the addition of GTP.

-

The reaction is allowed to proceed for a defined period at 37°C and then stopped by the addition of a stop solution (e.g., 5 M HCl).

-

Malachite green reagent is added, and after a color development period, the absorbance is read at ~620-650 nm.

-

A standard curve using known concentrations of phosphate is used to quantify the amount of Pi released.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

2. Cellular Endocytosis Assay (Transferrin Uptake Assay)

This assay is widely used to monitor clathrin-mediated endocytosis.

-

Principle: Transferrin, a protein that is internalized via clathrin-mediated endocytosis, is labeled with a fluorescent dye. The amount of internalized fluorescent transferrin is quantified to measure the rate of endocytosis.

-

Protocol:

-

Cells are pre-incubated with the dynamin inhibitor (e.g., Dynamin IN-1) or a vehicle control for a specified time.

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) is added to the cells and incubated at 37°C to allow for internalization.

-

Surface-bound transferrin is removed by a brief acid wash (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) on ice.

-

The cells are then washed with cold PBS.

-

The amount of internalized transferrin is quantified using a fluorescence plate reader, flow cytometry, or fluorescence microscopy.

-

The percentage of inhibition of endocytosis is calculated relative to the vehicle-treated control.

-

Conclusion

While the precise molecular interactions of Dynamin IN-1 with its target remain to be fully elucidated in the public domain, its potency as a dynamin inhibitor makes it a valuable pharmacological tool. By understanding the fundamental mechanisms of dynamin function and the ways in which small molecules can disrupt this machinery, researchers can effectively utilize Dynamin IN-1 and other inhibitors to probe the intricate roles of dynamin in health and disease. Further investigation into the specific binding site and isoform selectivity of Dynamin IN-1 will undoubtedly provide deeper insights into its mechanism of action and pave the way for the development of more refined and targeted dynamin-based therapeutics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dynamins at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamin Inhibitor I, Dynasore - CAS 304448-55-3 - Calbiochem | 324410 [merckmillipore.com]

A Technical Guide to the Discovery and Synthesis of Dynamin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and experimental evaluation of dynamin inhibitors, with a primary focus on the well-characterized inhibitor, Dynasore. It also includes comparative data on other notable dynamin inhibitors to offer a broader perspective for researchers in the field.

Introduction to Dynamin and its Inhibition

Dynamin is a large GTPase essential for various cellular processes, most notably clathrin-mediated endocytosis, where it facilitates the scission of newly formed vesicles from the plasma membrane.[1][2] It is also involved in synaptic vesicle recycling, caveolae internalization, and vesicle trafficking from the Golgi apparatus.[3] Dynamin exists in multiple isoforms, with dynamin 1 being neuron-specific, dynamin 2 ubiquitously expressed, and dynamin 3 predominantly found in the testes, lung, and neurons.[3] The critical role of dynamin in cellular trafficking has made it an attractive target for therapeutic intervention in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[4]

The mechanism of dynamin action involves its assembly into helical oligomers at the neck of budding vesicles.[5] GTP hydrolysis then induces a conformational change in the dynamin helix, leading to membrane constriction and eventual fission.[6] Small molecule inhibitors that target the GTPase activity of dynamin can effectively block these processes.

Discovery of Dynamin Inhibitors

The discovery of dynamin inhibitors has largely been driven by high-throughput screening (HTS) assays designed to identify compounds that interfere with dynamin's GTPase activity.[1][7] Initial screens often measured the stimulated GTPase activity of dynamin.[7][8] However, more recent and sensitive fluorescence-based assays are capable of detecting inhibitors of dynamin's basal GTPase activity, providing a more nuanced understanding of their inhibitory mechanisms.[1][7]

A notable example is the discovery of Dynasore, identified through a screen for inhibitors of the stimulated GTPase activity of dynamin.[8] This colorimetric assay utilized the change in spectral characteristics of malachite green in the presence of free phosphate ions, a byproduct of GTP hydrolysis.[8]

Key Dynamin Inhibitors

Several small molecule inhibitors of dynamin have been identified and characterized. The table below summarizes the quantitative data for some of the most commonly studied inhibitors.

| Inhibitor | Target | IC50 (in vitro) | Mechanism of Action | Key Applications |

| Dynasore | Dynamin 1 | ~15 µM (stimulated GTPase activity)[9] | Non-competitive inhibitor of GTPase activity | Studying clathrin-mediated endocytosis, synaptic vesicle recycling |

| Dyngo-4a | Dynamin 1 | 45.4 µM (NT-stimulated GTPase activity)[7] | Non-competitive inhibitor of GTPase activity; less cytotoxic than Dynasore[9] | Research on endocytosis and dynamin function |

| Dynole 34-2 | Dynamin 1 & 2 | 6.9 µM (Dynamin 1), 14.2 µM (Dynamin 2)[9] | Targets the GTPase Allosteric Site (GAS) domain[4] | Investigating endocytosis, potential antimitotic agent[9] |

| Iminodyn-22 | Dynamin 1 & 2 | Potent inhibitor (specific IC50 not readily available)[4] | Targets the GTPase Allosteric Site (GAS) domain[4] | Potent inhibitor of receptor-mediated endocytosis in cells[4] |

| MiTMAB | Dynamin | Not specified | Targets the lipid-binding (PH) domain[4] | Studying the role of the PH domain in dynamin function |

| OcTMAB | Dynamin | Not specified | Targets the lipid-binding (PH) domain[4] | Studying the role of the PH domain in dynamin function |

Synthesis of Dynasore

A detailed protocol for the synthesis of Dynasore has been described. The synthesis involves the condensation of 3,4-dihydroxybenzylidene-hydrazine with 1-naphthol.

DOT Script for Dynasore Synthesis Workflow

Caption: Workflow for the chemical synthesis of Dynasore.

Experimental Protocols

1. In Vitro Dynamin GTPase Activity Assay (Malachite Green Assay) [8]

This colorimetric assay is used to measure the amount of inorganic phosphate released during GTP hydrolysis by dynamin.

-

Materials:

-

Purified full-length human dynamin 1

-

GST-Grb2 (to stimulate dynamin GTPase activity)

-

Assay buffer: 50 mM Tris, pH 7.5, 3 mM MgCl₂, 100 mM KCl, 0.2 mM EGTA

-

GTP solution

-

Malachite green reagent

-

384-well plates with an optically clear bottom

-

-

Procedure:

-

Prepare a reaction mixture containing 100 nM of purified dynamin 1 and 2 µM GST-Grb2 in the assay buffer.

-

Dispense the mixture into the wells of a 384-well plate.

-

Add the test compounds (e.g., Dynasore) at various concentrations.

-

Initiate the reaction by adding GTP.

-

Incubate at the desired temperature for a specific time.

-

Stop the reaction and add the malachite green reagent.

-

Measure the absorbance at the appropriate wavelength to quantify the amount of free phosphate.

-

2. Cellular Uptake Assay (Transferrin Internalization) [8]

This assay visually monitors the effect of dynamin inhibitors on receptor-mediated endocytosis.

-

Materials:

-

Cultured cells (e.g., HeLa cells)

-

Fluorescently labeled transferrin

-

Dynamin inhibitor (e.g., Dynasore)

-

Cell culture medium

-

Microscopy imaging system

-

-

Procedure:

-

Plate cells and grow to 40-70% confluency.

-

Pre-incubate the cells with the dynamin inhibitor at the desired concentration for a specific time.

-

Add fluorescently labeled transferrin to the medium and incubate to allow for internalization.

-

Wash the cells to remove non-internalized transferrin.

-

Fix the cells.

-

Visualize the internalized transferrin using fluorescence microscopy. A reduction in intracellular fluorescence in treated cells compared to controls indicates inhibition of endocytosis.

-

DOT Script for Dynamin's Role in Clathrin-Mediated Endocytosis

References

- 1. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dynamin: characteristics, mechanism of action and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. docs.abcam.com [docs.abcam.com]

- 5. embopress.org [embopress.org]

- 6. Dynamins at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Cellular Target of Dynamin IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin IN-1 is a potent small molecule inhibitor of the large GTPase dynamin, a key protein involved in membrane fission events crucial for cellular function. With a reported half-maximal inhibitory concentration (IC50) of 1.0 µM, Dynamin IN-1 serves as a valuable tool for studying dynamin-dependent cellular processes, most notably endocytosis[1][2]. This technical guide provides a comprehensive overview of the cellular target of Dynamin IN-1, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. While commercially available as "Dynamin IN-1", the primary literature strongly suggests this compound belongs to the "dynole" class of indole-based dynamin inhibitors, with data closely corresponding to the compound identified as dynole 34-2 [3][4].

Cellular Target: The Dynamin Protein Family

The primary cellular target of Dynamin IN-1 is the protein dynamin . Dynamins are mechanochemical enzymes that utilize the energy from guanosine triphosphate (GTP) hydrolysis to constrict and sever membrane tubules[5][6]. This function is essential for the scission of nascent vesicles from a parent membrane during various cellular processes[1][5].

In mammals, the dynamin family consists of three main isoforms with distinct expression patterns and primary roles[6]:

-

Dynamin 1: Predominantly expressed in neurons, it plays a critical role in the rapid recycling of synaptic vesicles, a process vital for sustained neurotransmission[6].

-

Dynamin 2: Ubiquitously expressed in all tissues, it is the primary isoform involved in clathrin-mediated endocytosis (CME) in non-neuronal cells, a fundamental pathway for the uptake of nutrients, signaling receptors, and other macromolecules[6].

-

Dynamin 3: Primarily found in the testis, brain, and lungs, its functions are less well-characterized but are thought to overlap with other dynamin isoforms in specific cellular contexts[6].

Dynamin IN-1, as a pan-dynamin inhibitor, is expected to affect the function of all dynamin isoforms, thereby impacting a wide range of cellular activities dependent on membrane fission.

Quantitative Data

The inhibitory potency of the dynole class of compounds, to which Dynamin IN-1 belongs, has been characterized through both in vitro biochemical assays and cell-based functional assays. The following tables summarize the key quantitative data for dynole 34-2, which is believed to be identical or structurally very similar to Dynamin IN-1.

Table 1: In Vitro Inhibition of Dynamin GTPase Activity

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Dynole 34-2 | Dynamin I | GTPase Activity | 1.3 ± 0.3 | [3][4] |

| Dynole 34-2 | Dynamin II | GTPase Activity | 14.2 | [1] |

| Dynasore (Reference) | Dynamin I | GTPase Activity | ~15 | [3][4] |

Table 2: Inhibition of Cellular Endocytosis

| Compound | Cellular Process | Cell Line | Assay Type | IC50 (µM) | Reference |

| Dynole 34-2 | Receptor-Mediated Endocytosis | U2OS | Transferrin Uptake | Not explicitly stated, but potent inhibition observed | [3] |

| Dynasore (Reference) | Receptor-Mediated Endocytosis | U2OS | Transferrin Uptake | ~80 | [3][4] |

Signaling Pathways and Cellular Processes Affected

Dynamin IN-1, by inhibiting dynamin, disrupts the process of endocytosis, which is a critical regulatory node for numerous signaling pathways. The internalization of cell surface receptors via clathrin-mediated endocytosis is a key mechanism for the attenuation and modulation of signaling cascades.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dynamin (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of dynamin mediated endocytosis by the dynoles--synthesis and functional activity of a family of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dynamin:Gtp Controls the Formation of Constricted Coated Pits, the Rate Limiting Step in Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Dynamin IN-1: A Technical Guide to its Chemical Properties, Structure, and Inhibitory Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin IN-1 is a potent small molecule inhibitor of dynamin, a large GTPase essential for clathrin-mediated endocytosis and other vesicular trafficking processes.[1][2] Its ability to disrupt dynamin function makes it a valuable tool for studying cellular processes dependent on membrane fission and a potential starting point for the development of therapeutics targeting these pathways. This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of Dynamin IN-1, along with detailed experimental protocols for its characterization.

Chemical Properties and Structure

Dynamin IN-1 is a synthetic organic compound with the molecular formula C₂₃H₂₄N₂O.[1] Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of Dynamin IN-1

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄N₂O | [1] |

| Molecular Weight | 344.45 g/mol | [1] |

| IUPAC Name | (2R)-1-((4-(benzyl)phenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol | |

| CAS Number | 1345853-50-0 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% (HPLC) | |

| IC₅₀ (Dynamin) | 1.0 µM | [1] |

Table 2: Solubility of Dynamin IN-1

| Solvent | Solubility | Notes | Reference |

| DMSO | 100 mg/mL (290.32 mM) | Ultrasonic treatment may be needed. Use freshly opened, non-hygroscopic DMSO for best results. | [1] |

Mechanism of Action

Dynamin IN-1 exerts its biological effects by directly inhibiting the GTPase activity of dynamin. Dynamins are mechanochemical enzymes that assemble into helical collars at the necks of budding vesicles.[3] Through the hydrolysis of GTP, these collars constrict and generate the force required for membrane scission, releasing the vesicle into the cytoplasm. By inhibiting this crucial GTPase activity, Dynamin IN-1 effectively blocks the final step of clathrin-mediated endocytosis and other dynamin-dependent pathways.

Signaling Pathway

The canonical role of dynamin is in the late stages of clathrin-mediated endocytosis. This process is initiated by the binding of cargo to receptors, which then recruit adaptor proteins and clathrin to the plasma membrane, leading to the formation of a clathrin-coated pit. Dynamin is then recruited to the neck of the invaginated pit, where its GTPase activity is required for vesicle scission. Recent studies have also implicated the Akt/GSK3β signaling pathway in the regulation of dynamin-1 activity, suggesting a more complex regulatory network controlling endocytosis. Dynamin IN-1, by inhibiting dynamin's GTPase function, disrupts this entire cascade.

Experimental Protocols

Dynamin GTPase Activity Assay (In Vitro)

This protocol describes a colorimetric assay to measure the GTPase activity of purified dynamin and assess the inhibitory effect of Dynamin IN-1. The assay is based on the detection of inorganic phosphate (Pi) released during GTP hydrolysis using a malachite green reagent.

Materials:

-

Purified dynamin protein

-

Dynamin IN-1

-

GTP solution (10 mM)

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM MgCl₂, 1 mM DTT

-

Malachite Green Reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of Dynamin IN-1 in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

In a 96-well plate, add 10 µL of each Dynamin IN-1 dilution or DMSO (for control) to triplicate wells.

-

Add 80 µL of Assay Buffer containing purified dynamin (final concentration ~100 nM) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of GTP solution (final concentration 1 mM) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 0.5 M EDTA.

-

Add 150 µL of Malachite Green Reagent to each well and incubate at room temperature for 15 minutes for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of Dynamin IN-1 relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Clathrin-Mediated Endocytosis Assay (Cell-Based)

This protocol utilizes the uptake of fluorescently labeled transferrin to quantify the rate of clathrin-mediated endocytosis in cultured cells and to evaluate the inhibitory effect of Dynamin IN-1.

Materials:

-

Cultured cells (e.g., HeLa, A431)

-

Dynamin IN-1

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

-

Serum-free cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Acid wash buffer (0.2 M glycine, 0.5 M NaCl, pH 2.5)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere overnight.

-

Wash the cells twice with serum-free medium and then incubate in serum-free medium for 1 hour at 37°C to starve the cells and upregulate transferrin receptor expression.

-

Treat the cells with various concentrations of Dynamin IN-1 (or DMSO as a control) in serum-free medium for 30 minutes at 37°C.

-

Add fluorescently labeled transferrin (final concentration ~25 µg/mL) to the cells and incubate for 15 minutes at 37°C to allow for endocytosis.

-

To stop endocytosis, place the cells on ice and wash them twice with ice-cold PBS.

-

To remove surface-bound transferrin, wash the cells twice for 5 minutes each with ice-cold acid wash buffer, followed by two washes with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Quantify the internalized transferrin using either fluorescence microscopy (by measuring the integrated fluorescence intensity per cell) or flow cytometry.

-

Calculate the percentage of inhibition of transferrin uptake for each concentration of Dynamin IN-1 compared to the DMSO control.

Experimental Workflow for Dynamin Inhibitor Screening

High-throughput screening (HTS) is a common approach to identify novel inhibitors of a specific biological target. The following diagram illustrates a typical workflow for screening a compound library for inhibitors of dynamin's GTPase activity.

Conclusion

Dynamin IN-1 is a valuable pharmacological tool for the study of dynamin-dependent cellular processes. Its well-defined chemical properties and potent inhibitory activity make it a standard for comparison in the search for novel dynamin inhibitors. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of Dynamin IN-1 and other potential inhibitors on dynamin's enzymatic activity and its role in clathrin-mediated endocytosis. Further research into the structure-activity relationship of Dynamin IN-1 and its analogs may lead to the development of even more potent and specific inhibitors with therapeutic potential.

References

The Role of Dynamin IN-2 in Clathrin-Mediated Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrin-mediated endocytosis (CME) is a fundamental cellular process responsible for the internalization of a wide array of molecules from the extracellular environment and the regulation of plasma membrane protein composition. This intricate process involves the coordinated action of numerous proteins, with the large GTPase dynamin playing a critical role in the final scission step of vesicle formation. The development of small molecule inhibitors targeting dynamin has been instrumental in dissecting the molecular mechanisms of CME and exploring its therapeutic potential. This technical guide focuses on Dynamin IN-2, a potent inhibitor of dynamin, providing a comprehensive overview of its function, quantitative data on its activity, and detailed experimental protocols for its characterization. It is important to note that the compound of interest, initially referred to as "Dynamin IN-1," is more accurately identified in scientific literature and chemical databases as Dynamin IN-2 . This guide will proceed with the correct nomenclature.

Dynamin IN-2 is a synthetic, cell-permeable small molecule that has been identified as a potent inhibitor of dynamin's GTPase activity. Its chemical structure is based on a carbazole scaffold, and it is an analog of Wiskostatin, a known inhibitor of N-WASP and, as more recently discovered, an off-target inhibitor of dynamin. Understanding the precise mechanism and effects of Dynamin IN-2 is crucial for its application as a research tool and for its potential development in therapeutic contexts where modulation of endocytosis is desired.

Quantitative Data on Dynamin IN-2 Inhibition

The inhibitory activity of Dynamin IN-2 has been quantified in both biochemical and cell-based assays. The following table summarizes the key inhibitory concentrations (IC50) that define its potency against its primary target and its functional effect on the cellular process of clathrin-mediated endocytosis.

| Assay | Target/Process | IC50 Value (µM) | Reference |

| In vitro GTPase Assay | Dynamin I GTPase Activity | 1.0 | [1] |

| Cell-Based Assay | Clathrin-Mediated Endocytosis (Transferrin Uptake) | 9.5 | [1] |

Mechanism of Action

Dynamin IN-2, being a Wiskostatin analog with a carbazole scaffold, is believed to exert its inhibitory effect on dynamin through direct interaction with the protein, thereby modulating its enzymatic function. While the precise binding site and conformational changes induced by Dynamin IN-2 have not been definitively elucidated, the inhibitory action on the GTPase activity of dynamin is a key aspect of its mechanism. Dynamin's GTPase domain is essential for the conformational changes required for membrane fission. By inhibiting GTP hydrolysis, Dynamin IN-2 likely traps dynamin in a state that is incompatible with the scission of the clathrin-coated pit from the plasma membrane, thus arresting endocytosis.

The off-target effects of the parent compound, Wiskostatin, on cellular ATP levels highlight the importance of careful experimental design and the use of appropriate controls when utilizing carbazole-based inhibitors. While the specific off-target profile of Dynamin IN-2 has not been extensively characterized, researchers should be mindful of potential effects beyond dynamin inhibition.

Signaling Pathway and Experimental Workflow

To visualize the role of Dynamin IN-2 in the context of clathrin-mediated endocytosis and the experimental approach to its characterization, the following diagrams are provided.

Caption: Clathrin-Mediated Endocytosis Pathway and the point of inhibition by Dynamin IN-2.

References

Investigating the Effects of Dynamin IN-1 on Synaptic Vesicle Recycling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Dynamin-1 in synaptic vesicle recycling and the effects of its inhibition, with a specific focus on the inhibitor Dynamin IN-1. This document details the molecular mechanisms, experimental protocols, and quantitative data relevant to the study of dynamin-dependent endocytosis at the synapse.

Introduction: The Critical Role of Dynamin-1 in Synaptic Transmission

Synaptic transmission, the fundamental process of communication between neurons, relies on the precise and rapid recycling of synaptic vesicles. Following neurotransmitter release through exocytosis, the vesicle membrane is retrieved from the presynaptic terminal via endocytosis to be refilled and reused. Dynamin-1, a neuron-specific large GTPase, is a key molecular player in this process, specifically mediating the fission of newly formed vesicles from the plasma membrane.[1][2]

Dynamin-1 polymerizes around the neck of budding vesicles, and through a process of GTP hydrolysis, constricts and severs the membrane, releasing the vesicle into the cytoplasm.[3][4] The activity of Dynamin-1 is tightly regulated, notably through a phosphorylation/dephosphorylation cycle. In resting neurons, Dynamin-1 is phosphorylated by cyclin-dependent kinase 5 (Cdk5). Upon neuronal stimulation and calcium influx, the phosphatase calcineurin dephosphorylates Dynamin-1, a crucial step for its endocytic function.[3] This dephosphorylation event promotes the interaction of Dynamin-1 with other endocytic proteins, such as syndapin, facilitating vesicle scission.[3]

Inhibition of Dynamin-1 function disrupts synaptic vesicle recycling, leading to a depletion of the readily releasable pool of vesicles and, consequently, impaired synaptic transmission.[5] This makes dynamin an attractive target for therapeutic intervention in neurological disorders characterized by aberrant synaptic activity. Small molecule inhibitors of dynamin, such as Dynamin IN-1, are therefore valuable tools for both basic research and drug development.

Data Presentation: Quantitative Effects of Dynamin Inhibitors

The following tables summarize quantitative data on the effects of dynamin inhibitors on its activity and on synaptic vesicle endocytosis. While specific data for Dynamin IN-1 is limited, data for other well-characterized dynamin inhibitors are included for comparison.

| Inhibitor | Target | Assay Type | IC50 Value | Reference |

| Dynamin IN-1 | Dynamin | Not Specified | 1.0 µM | [6] |

| Dynasore | Dynamin-1/2 GTPase activity | Cell-free GTPase assay | ~15 µM | [7][8] |

| Dyngo-4a | Dynamin-1 (brain recombinant) | Cell-free GTPase assay | 0.38 µM | [6] |

| Dyngo-4a | Dynamin-2 (recombinant mouse) | Cell-free GTPase assay | 2.3 µM | [6] |

| Dyngo-4a | Transferrin endocytosis | Cellular assay | 5.7 µM | [6] |

| Sulfonadyn-47 | Dynamin-1 GTPase activity | Cell-free GTPase assay | 3.5 µM | [6] |

| Sulfonadyn-47 | Clathrin-mediated endocytosis | Cellular assay | 27.3 µM | [6] |

| Sulfonadyn-47 | Synaptic vesicle endocytosis | Cellular assay | 12.3 µM | [6] |

| MiTMAB | Dynamin GTPase activity | Cell-free GTPase assay | Kᵢ of 940 nM | [8] |

| OcTMAB | Dynamin-1 | Not Specified | 1.9 µM | [8] |

Signaling Pathways and Experimental Workflows

Regulation of Dynamin-1 Activity at the Synapse

The activity of Dynamin-1 is intricately regulated by a phosphorylation-dephosphorylation cycle that is coupled to neuronal activity. The following diagram illustrates this key signaling pathway.

Caption: Regulation of Dynamin-1 activity by phosphorylation.

Experimental Workflow for Investigating Dynamin Inhibition

Studying the effects of dynamin inhibitors like Dynamin IN-1 on synaptic vesicle recycling typically involves a combination of fluorescence microscopy, electron microscopy, and electrophysiology. The following diagram outlines a general experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dynamin: characteristics, mechanism of action and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanics of Dynamin-Mediated Membrane Fission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. selleckchem.com [selleckchem.com]

Dynamin IN-1: A Technical Guide for Investigating Membrane Trafficking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane trafficking is a fundamental cellular process responsible for the transport of molecules between different cellular compartments. This intricate network of vesicular transport is essential for a myriad of cellular functions, including nutrient uptake, signal transduction, and maintenance of cellular homeostasis. A key regulator of membrane fission events in endocytosis is the large GTPase, dynamin. The study of dynamin's function has been greatly facilitated by the development of small molecule inhibitors. This technical guide provides an in-depth overview of Dynamin IN-1, a potent dynamin inhibitor, as a tool for studying membrane trafficking.

Dynamin IN-1 offers a valuable pharmacological tool to dissect the role of dynamin in various cellular processes. This guide will cover its mechanism of action, provide comparative quantitative data with other dynamin inhibitors, and present detailed experimental protocols for its use in key assays. Additionally, it will explore the broader context of dynamin's role in cellular signaling and the importance of considering potential off-target effects of dynamin inhibitors.

Mechanism of Action of Dynamin

Dynamin is a mechanochemical enzyme that plays a crucial role in the scission of newly formed vesicles from the parent membrane during endocytosis.[1][2] This process is fundamental for several endocytic pathways, including clathrin-mediated endocytosis (CME) and caveolae-mediated endocytosis.[3][4][5]

The canonical model of dynamin action involves its recruitment to the neck of an invaginated pit, where it assembles into a helical collar.[6][7] Upon GTP hydrolysis, dynamin undergoes a conformational change that constricts and ultimately severs the membrane neck, releasing the vesicle into the cytoplasm.[6] This process is tightly regulated and involves the interaction of dynamin with various binding partners through its different domains.[8]

Dynamin IN-1 is a potent inhibitor of dynamin's GTPase activity, with a reported IC50 of 1.0 µM.[9] By inhibiting the GTPase activity of dynamin, Dynamin IN-1 effectively blocks the fission step of endocytosis, leading to an accumulation of constricted, but unfissioned, endocytic pits at the plasma membrane.

Quantitative Data on Dynamin Inhibitors

The selection of an appropriate inhibitor and its working concentration is critical for accurately interpreting experimental results. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Dynamin IN-1 and other commonly used dynamin inhibitors. This data allows for a direct comparison of their potencies.

| Inhibitor | Target | IC50 Value (µM) | Notes |

| Dynamin IN-1 | Dynamin | 1.0[9][10] | Potent dynamin inhibitor. |

| Dynasore | Dynamin 1/2, Drp1 | 15 | Non-competitive inhibitor of GTPase activity. Also inhibits the mitochondrial dynamin Drp1. |

| Dyngo-4a | Dynamin I (brain) | 0.38 | A more potent analog of Dynasore. |

| Dynamin I (rec) | 1.1 | ||

| Dynamin II (rec) | 2.3 | ||

| Mdivi-1 | Drp1, Dnm1 | 1-10 | Selective inhibitor of mitochondrial division dynamins. |

| MiTMAB | Dynamin | Ki = 0.94 | Targets the dynamin-phospholipid interaction. |

| OcTMAB | Dynamin I | 1.9 | Also inhibits Dynamin II. |

Experimental Protocols

Preparation of Dynamin IN-1 Stock Solution

Proper preparation and storage of inhibitor stock solutions are crucial for maintaining their activity and ensuring experimental reproducibility.

-

Reconstitution : Reconstitute Dynamin IN-1 in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquoting : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Storage : Store the aliquots at -20°C or -80°C for long-term stability. MedChemExpress suggests storing at -80°C for up to 6 months and at -20°C for up to 1 month.[11]

Transferrin Uptake Assay for Clathrin-Mediated Endocytosis

This assay is a widely used method to specifically measure the rate of clathrin-mediated endocytosis. Transferrin, an iron-binding protein, is internalized by cells through its binding to the transferrin receptor, a classic cargo of clathrin-coated vesicles.

Materials:

-

Cells cultured on glass coverslips

-

Serum-free cell culture medium

-

Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor 647)

-

Dynamin IN-1

-

Paraformaldehyde (PFA) for fixation

-

Phosphate-buffered saline (PBS)

-

Mounting medium with a nuclear stain (e.g., DAPI)

Protocol:

-

Cell Seeding : Seed cells on glass coverslips in a 24-well plate and allow them to adhere and grow to 60-70% confluency.

-

Serum Starvation : Wash the cells with serum-free medium and then incubate them in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin.[4][12]

-

Inhibitor Treatment : Pre-incubate the cells with varying concentrations of Dynamin IN-1 (or a vehicle control, e.g., DMSO) in serum-free medium for a designated time (e.g., 30 minutes) at 37°C.

-

Transferrin Pulse : Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells and incubate for a short period (e.g., 1-5 minutes) at 37°C to allow for internalization.[4][12]

-

Fixation : Quickly wash the cells with ice-cold PBS to stop endocytosis and then fix them with 4% PFA in PBS for 15 minutes at room temperature.[4]

-

Staining and Mounting : Wash the cells three times with PBS. Mount the coverslips on microscope slides using a mounting medium containing a nuclear stain.

-

Imaging and Analysis : Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software (e.g., ImageJ). The reduction in fluorescence intensity in inhibitor-treated cells compared to the control reflects the inhibition of clathrin-mediated endocytosis.

Cholera Toxin B Subunit Uptake Assay for Caveolae/Lipid Raft-Mediated Endocytosis

The B subunit of cholera toxin (CTxB) binds to the ganglioside GM1, which is enriched in lipid rafts and caveolae. This assay is therefore used to study this clathrin-independent endocytic pathway.

Materials:

-

Cells cultured on glass coverslips

-

Complete cell culture medium

-

Fluorescently labeled Cholera Toxin B Subunit (e.g., CTxB-FITC)

-

Dynamin IN-1

-

Paraformaldehyde (PFA) for fixation

-

Phosphate-buffered saline (PBS)

-

Mounting medium with a nuclear stain

Protocol:

-

Cell Seeding : Seed cells on glass coverslips as described for the transferrin uptake assay.

-

Inhibitor Treatment : Pre-incubate the cells with varying concentrations of Dynamin IN-1 (or vehicle control) in complete medium for 30 minutes at 37°C.

-

CTxB Pulse : Add fluorescently labeled CTxB (e.g., 1 µg/mL) to the cells and incubate for 15-30 minutes at 37°C.[13]

-

Fixation : Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.[13]

-

Staining and Mounting : Wash the cells three times with PBS and mount the coverslips on microscope slides.

-

Imaging and Analysis : Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of CTxB per cell. A decrease in fluorescence in the presence of Dynamin IN-1 indicates inhibition of caveolae/lipid raft-mediated endocytosis.

In Vitro Dynamin GTPase Activity Assay

This biochemical assay directly measures the enzymatic activity of purified dynamin and is ideal for determining the IC50 value of inhibitors like Dynamin IN-1. A common method is the malachite green assay, which colorimetrically detects the release of inorganic phosphate (Pi) from GTP hydrolysis.

Materials:

-

Purified dynamin protein

-

GTP solution

-

Dynamin IN-1

-

Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4)

-

Malachite green reagent

-

Microplate reader

Protocol:

-

Reaction Setup : In a 96-well plate, prepare reaction mixtures containing the assay buffer, purified dynamin, and varying concentrations of Dynamin IN-1. Include a no-inhibitor control and a no-enzyme control.

-

Initiate Reaction : Start the reaction by adding GTP to each well to a final concentration of 1 mM.

-

Incubation : Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), during which GTP hydrolysis will occur.

-

Stop Reaction : Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Phosphate Detection : Add the malachite green reagent to each well. This reagent will form a colored complex with the inorganic phosphate released during the reaction.[5][14]

-

Measurement : After a short incubation at room temperature to allow color development, measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis : Calculate the amount of phosphate released based on a standard curve. Determine the percentage of inhibition for each concentration of Dynamin IN-1 and calculate the IC50 value.

Dynamin Inhibition and Cellular Signaling

Inhibition of dynamin-mediated endocytosis can have profound effects on various cellular signaling pathways. Endocytosis is not only a mechanism for cargo internalization but also a critical process for the regulation of signaling receptor activity.

For instance, the endocytosis of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), is a key mechanism for signal attenuation.[10][12] By internalizing activated receptors, cells can terminate signaling from the plasma membrane and target the receptors for degradation in lysosomes. Inhibition of dynamin can therefore lead to prolonged signaling from the cell surface.[10]

Similarly, the trafficking of G protein-coupled receptors (GPCRs) is also tightly regulated by endocytosis, which plays a role in receptor desensitization and resensitization. The use of Dynamin IN-1 can help to elucidate the role of endocytosis in the signaling cascades initiated by these and other types of receptors.

Off-Target Effects and Considerations

While small molecule inhibitors are powerful tools, it is crucial to be aware of their potential off-target effects. Studies on other dynamin inhibitors, such as Dynasore and Dyngo-4a, have revealed that they can affect cellular processes independently of their action on dynamin.[1][10] For example, Dynasore has been shown to disrupt lipid raft organization in a dynamin-independent manner.

As with any pharmacological inhibitor, it is recommended to:

-

Use the lowest effective concentration of Dynamin IN-1.

-

Include appropriate controls, such as vehicle-treated cells.

-

Whenever possible, validate findings using complementary approaches, such as genetic knockdown or knockout of dynamin.

Conclusion

Dynamin IN-1 is a potent and valuable tool for the study of dynamin-dependent membrane trafficking events. Its ability to acutely inhibit dynamin's GTPase activity allows for the precise dissection of the role of dynamin in endocytosis and other cellular processes. By using the detailed protocols and considering the potential for off-target effects as outlined in this guide, researchers can effectively employ Dynamin IN-1 to gain deeper insights into the complex mechanisms of membrane trafficking and its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of transferrin cycling by automated fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caveolin-1 regulation of dynamin-dependent, raft-mediated endocytosis of cholera toxin–B sub-unit occurs independently of caveolae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rafting with cholera toxin: endocytosis and tra/cking from plasma membrane to ER - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of EGFR endocytosis by dynamin depletion reveals that EGFR signaling occurs primarily at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of EGFR endocytosis by dynamin depletion reveals that EGFR signaling occurs primarily at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Intramolecular Signaling Element that Modulates Dynamin Function In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. Quantitative analysis of transferrin uptake into living cells at single-molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PrimoVeNde [librarysearch.library.utoronto.ca]

- 14. researchgate.net [researchgate.net]

Early Research Findings on Dynamin IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin IN-1 is a potent small molecule inhibitor of dynamin, a family of GTPase enzymes essential for scission of nascent vesicles from parent membranes during endocytosis and other membrane trafficking events. This document provides a concise summary of the early research findings on Dynamin IN-1, focusing on its core inhibitory activity. The information presented herein is based on publicly available data from chemical and biological suppliers. It is important to note that a primary research publication detailing the discovery, synthesis, and comprehensive biological characterization of Dynamin IN-1 could not be identified during the literature search for this document. Consequently, the available data is limited, and this guide will focus on the established inhibitory concentration and the general mechanism of action.

Core Properties of Dynamin IN-1

Dynamin IN-1 is recognized as a potent inhibitor of dynamin.[1][2] The primary quantitative data point available for this compound is its half-maximal inhibitory concentration (IC₅₀).

Data Presentation

| Compound | Target | IC₅₀ (µM) | CAS Number |

| Dynamin IN-1 | Dynamin | 1.0 | 1345853-50-0 |

Mechanism of Action

Dynamin IN-1 functions as a dynamin inhibitor.[1][2] Dynamins are large GTPases that play a crucial role in clathrin-mediated endocytosis and other cellular processes involving membrane fission.[3] By inhibiting dynamin, Dynamin IN-1 is understood to interfere with these processes. However, specific details regarding its mechanism, such as whether it is a competitive, non-competitive, or uncompetitive inhibitor with respect to GTP, and its selectivity for different dynamin isoforms (e.g., Dynamin-1, Dynamin-2, Drp1) are not available in the reviewed literature.

Signaling Pathway Context

The general mechanism of dynamin inhibition by compounds like Dynamin IN-1 impacts fundamental cellular trafficking pathways. A simplified representation of the role of dynamin in clathrin-mediated endocytosis is provided below.

Caption: Role of Dynamin in Endocytosis and Point of Inhibition.

Experimental Protocols

Due to the absence of a primary research publication, detailed experimental protocols for the assays used to characterize Dynamin IN-1 are not available. However, a general methodology for a standard in vitro GTPase assay to determine the IC₅₀ of a dynamin inhibitor is described below. This is a representative protocol and may not reflect the exact method used for the initial characterization of Dynamin IN-1.

Representative In Vitro Dynamin GTPase Assay Protocol

Objective: To measure the rate of GTP hydrolysis by dynamin in the presence of varying concentrations of an inhibitor to determine the IC₅₀ value.

Materials:

-

Purified recombinant dynamin protein

-

GTP stock solution

-

Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT, pH 7.4)

-

Dynamin IN-1 or other test inhibitor

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of Dynamin IN-1 in the assay buffer.

-

In a 96-well plate, add the assay buffer, the dynamin protein, and the various concentrations of Dynamin IN-1. Include a positive control (dynamin without inhibitor) and a negative control (assay buffer without dynamin).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding a saturating concentration of GTP to all wells.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

-

Read the absorbance on a microplate reader at the appropriate wavelength for the detection reagent used.

-

Calculate the percentage of inhibition for each concentration of Dynamin IN-1 relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: General workflow for an in vitro dynamin GTPase assay.

Conclusion and Future Directions

Dynamin IN-1 is a potent inhibitor of dynamin with a reported IC₅₀ of 1.0 µM. While this makes it a valuable tool for studying dynamin-dependent cellular processes, the lack of detailed, publicly available research findings limits a deeper understanding of its pharmacological properties. Future research should aim to:

-

Elucidate the specific mechanism of inhibition.

-

Determine the selectivity profile against different dynamin isoforms and other GTPases.

-

Characterize its effects in various cell-based assays beyond general endocytosis.

-

Investigate its potential therapeutic applications based on a more thorough understanding of its biological activity.

For researchers and drug development professionals, while Dynamin IN-1 can be utilized as a tool compound for initial studies, it is recommended that any significant findings be confirmed with other well-characterized dynamin inhibitors. The synthesis of this document highlights the critical need for accessible primary literature for the advancement of scientific research.

References

- 1. Identification of novel dynamin-related protein 1 (Drp1) GTPase inhibitors: Therapeutic potential of Drpitor1 and Drpitor1a in cancer and cardiac ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

Dynamin Inhibition: A Technical Guide to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynamin, a ubiquitously expressed large GTPase, plays a critical role in membrane scission events, most notably in clathrin-mediated endocytosis. Its essential function in cellular trafficking has made it a compelling target for therapeutic intervention in a range of diseases, including cancers, neurodegenerative disorders, and infectious diseases. This technical guide provides an in-depth overview of the core principles of dynamin inhibition, focusing on the potential therapeutic applications. While specific data on the inhibitor "Dynamin IN-1" is limited in publicly available research, its reported potency underscores the continued interest in developing novel dynamin modulators. This document will, therefore, utilize data from well-characterized dynamin inhibitors to illustrate the key concepts, experimental protocols, and signaling pathways relevant to the field.

Introduction to Dynamin and Its Role in Cellular Processes

Dynamin is a key player in membrane remodeling, particularly in the scission of nascent vesicles from a parent membrane[1][2]. This process is fundamental to numerous cellular functions, including receptor-mediated endocytosis, synaptic vesicle recycling, and cytokinesis[1][3]. Mammals express three main dynamin isoforms: Dynamin-1, which is predominantly found in neurons; Dynamin-2, which is ubiquitously expressed; and Dynamin-3, which is primarily located in the testes, brain, and lungs[1][4].

The mechanism of dynamin action involves its assembly into a helical collar at the neck of an invaginated pit on the cell membrane. Upon GTP hydrolysis, dynamin undergoes a conformational change that constricts and severs the membrane, leading to the release of a vesicle[3][5].

Key Functions of Dynamin:

-

Clathrin-Mediated Endocytosis (CME): Essential for the internalization of nutrients, signaling receptors, and pathogens.

-

Synaptic Vesicle Recycling: Crucial for maintaining neurotransmission through the rapid recycling of synaptic vesicles.

-

Caveolae Internalization: Involved in the internalization of caveolae, which are important for cell signaling and lipid regulation.

-

Cytoskeleton Regulation: Interacts with the actin cytoskeleton to influence cell shape, motility, and division[4].

The Therapeutic Rationale for Dynamin Inhibition

Given its central role in endocytosis, inhibiting dynamin can disrupt processes that are hijacked or dysregulated in various diseases.

-

Oncology: Many cancer cells upregulate endocytosis to meet their high metabolic demands and to internalize activated growth factor receptors, thus sustaining proliferative signaling. Inhibiting dynamin could potentially starve cancer cells and attenuate oncogenic signaling pathways.

-

Neurodegenerative Diseases: Dysregulation of synaptic vesicle recycling and endosomal trafficking is implicated in diseases such as Alzheimer's and Huntington's disease. Modulating dynamin activity could offer a therapeutic avenue.

-

Infectious Diseases: Many viruses and intracellular bacteria utilize the host cell's endocytic machinery to gain entry. Dynamin inhibitors could act as broad-spectrum anti-infective agents by blocking this crucial step.

-

Neurological and Psychiatric Disorders: Alterations in synaptic plasticity, which is heavily reliant on endocytosis, are associated with various neurological and psychiatric conditions.

Quantitative Data on Dynamin Inhibitors

A number of small molecule inhibitors of dynamin have been developed and characterized. While comprehensive data for Dynamin IN-1 is not available in peer-reviewed literature, its reported IC50 of 1.0 µM suggests it is a potent inhibitor[6]. The following table summarizes the quantitative data for several well-studied dynamin inhibitors to provide a comparative landscape.

| Inhibitor | Target(s) | IC50 (µM) | Mechanism of Action | Key References |

| Dynamin IN-1 | Dynamin | 1.0 | Not specified | [6] |

| Dynasore | Dynamin-1, Dynamin-2, Drp1 | ~15 | Non-competitive GTPase inhibitor | [7][8][9] |

| Dyngo-4a | Dynamin-1, Dynamin-2 | 0.38 (Dynamin-1), 2.3 (Dynamin-2) | Non-competitive GTPase inhibitor | [7] |

| Dynole 34-2 | Dynamin-1, Dynamin-2 | 6.9 (Dynamin-1), 14.2 (Dynamin-2) | Non-competitive GTPase inhibitor | [7][9] |

| MiTMAB | Dynamin-1, Dynamin-2 | Not specified | Targets the PH domain, preventing membrane binding | [9] |

| Iminodyn-22 | Dynamin-1, Dynamin-2 | Not specified | Targets the GTPase Allosteric Site | [10] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Characterizing Dynamin Inhibitors

The following are generalized protocols for key experiments used to characterize the activity and cellular effects of dynamin inhibitors.

In Vitro Dynamin GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by purified dynamin in the presence and absence of an inhibitor.

Principle: The release of inorganic phosphate (Pi) from GTP hydrolysis is detected colorimetrically using a Malachite Green-based reagent.

Materials:

-

Purified dynamin-1 or dynamin-2 protein

-

GTP solution

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)

-

Phosphatidylserine (PS) liposomes (to stimulate dynamin activity)

-

Test inhibitor (e.g., Dynamin IN-1) dissolved in a suitable solvent (e.g., DMSO)

-

Malachite Green reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the assay buffer, PS liposomes, and the test inhibitor or vehicle control.

-

Add purified dynamin to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding GTP to each well.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

Measure the absorbance at a wavelength of 620-650 nm.

-

Generate a standard curve using known concentrations of Pi to quantify the amount of GTP hydrolyzed.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)

This assay assesses the effect of a dynamin inhibitor on the internalization of transferrin, a classic cargo of clathrin-mediated endocytosis.

Principle: Fluorescently labeled transferrin is added to cells. Its internalization is monitored by microscopy or flow cytometry. Inhibition of dynamin will lead to a reduction in intracellular fluorescence.

Materials:

-

Adherent cells (e.g., HeLa, U2OS) grown on coverslips or in multi-well plates

-

Cell culture medium

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

-

Test inhibitor

-

Fixative (e.g., 4% paraformaldehyde)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test inhibitor or vehicle control in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.

-

Add fluorescently labeled transferrin to the medium and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.

-

To remove non-internalized, surface-bound transferrin, wash the cells with an acidic buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) on ice.

-

Wash the cells with cold PBS.

-

Fix the cells with 4% paraformaldehyde.

-

If performing microscopy, mount the coverslips on slides with a mounting medium containing DAPI.

-

Image the cells using a fluorescence microscope, capturing images in the appropriate channels for the fluorescent label and DAPI.

-

Quantify the intracellular fluorescence intensity per cell.

-

For flow cytometry, detach the cells after the acid wash and analyze the fluorescence of the cell population.

-

Calculate the percentage of inhibition of transferrin uptake and determine the cellular IC50.

Signaling Pathways and Experimental Workflows

Dynamin's Role in Receptor Tyrosine Kinase (RTK) Signaling

Inhibition of dynamin can have significant downstream effects on signaling pathways initiated by receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).

References

- 1. Dynamin - Wikipedia [en.wikipedia.org]

- 2. i-share-dpu.alma.exlibrisgroup.com [i-share-dpu.alma.exlibrisgroup.com]

- 3. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scbt.com [scbt.com]

- 9. Pharmacological Inhibition of Dynamin II Reduces Constitutive Protein Secretion from Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

Methodological & Application

Application Notes: In Vitro GTPase Assay for Dynamin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin is a large GTPase essential for clathrin-mediated endocytosis and other membrane fission events.[1][2] Its function is critically dependent on its ability to hydrolyze Guanosine Triphosphate (GTP). The energy from GTP hydrolysis is thought to drive the conformational changes necessary for membrane scission.[1][2] Inhibition of dynamin's GTPase activity is a key strategy for blocking these cellular processes and has therapeutic potential in areas such as cancer and infectious diseases.[3][4][5]

These application notes provide a detailed protocol for an in vitro GTPase assay to characterize inhibitors of dynamin, such as Dynamin IN-1. The protocol is based on a colorimetric method that detects the release of inorganic phosphate (Pi), a product of GTP hydrolysis. This assay can be used to determine the potency of inhibitory compounds, typically expressed as an IC50 value.

Principle of the Assay

The in vitro GTPase assay measures the enzymatic activity of dynamin by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of GTP to Guanosine Diphosphate (GDP). The amount of Pi produced is directly proportional to the GTPase activity of dynamin. The effect of an inhibitor, such as Dynamin IN-1, is determined by measuring the reduction in Pi release in its presence.

A common method for detecting Pi is the malachite green assay. In this assay, malachite green molybdate complex binds to free orthophosphate, forming a colored complex that can be measured spectrophotometrically at a wavelength of approximately 620-650 nm.[6][7]

Signaling Pathway of Dynamin Inhibition

Dynamin's function is intrinsically linked to its GTPase cycle. It self-assembles at the necks of budding vesicles, and upon GTP hydrolysis, it constricts and severs the membrane.[8] Small molecule inhibitors can interfere with this process at various stages. While the precise mechanism of "Dynamin IN-1" is to be determined by experimental data, dynamin inhibitors generally act by preventing GTP binding, inhibiting the conformational changes necessary for hydrolysis, or blocking the self-assembly that stimulates GTPase activity.[9]

Caption: Inhibition of Dynamin's GTPase activity by Dynamin IN-1 blocks vesicle scission.

Experimental Protocol: In Vitro Colorimetric GTPase Assay

This protocol is adapted for a 96-well plate format, suitable for determining the IC50 of an inhibitor.

Materials and Reagents:

-

Purified full-length human dynamin-1 or dynamin-2 protein

-

Guanosine Triphosphate (GTP), high purity

-

Dynamin IN-1 or other test compounds

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl₂, 1 mM DTT

-

PiColorLock™ Gold reagent or similar malachite green-based phosphate detection reagent

-

Phosphate standard solution (e.g., KH₂PO₄)

-

96-well microplates, clear, flat-bottom

-

Microplate reader capable of measuring absorbance at ~635 nm

Experimental Workflow:

Caption: Workflow for the in vitro Dynamin GTPase assay.

Procedure:

-

Preparation of Reagents:

-

Prepare a 2X stock of Dynamin protein in Assay Buffer.

-

Prepare a 2X stock of GTP in Assay Buffer.

-

Prepare serial dilutions of Dynamin IN-1 in DMSO, and then dilute further in Assay Buffer to a 2X final concentration. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

Prepare a phosphate standard curve (e.g., 0 to 50 µM) using the phosphate standard solution diluted in Assay Buffer.

-

-

Assay Plate Setup (50 µL final volume):

-

Add 25 µL of the 2X Dynamin IN-1 dilutions (or DMSO vehicle control) to the appropriate wells of a 96-well plate.

-

Add 25 µL of Assay Buffer to the wells for the phosphate standard curve.

-

Add 25 µL of the 2X Dynamin protein stock to all wells except the phosphate standard wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation and Incubation of the Reaction:

-

Initiate the reaction by adding 25 µL of the 2X GTP stock solution to the wells containing the inhibitor and enzyme.

-

For the standard curve, add 25 µL of the serially diluted phosphate standards.

-

Mix the contents of the wells gently (e.g., by tapping the plate).

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Detection of Phosphate Release:

-

Stop the reaction and develop the color by adding 50 µL of the malachite green-based detection reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at ~635 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Use the phosphate standard curve to convert the absorbance values into the concentration of phosphate released.

-

Calculate the percentage of inhibition for each concentration of Dynamin IN-1 compared to the DMSO control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation

The potency of Dynamin IN-1 should be compared with known dynamin inhibitors. The table below provides example IC50 values for other well-characterized dynamin inhibitors. The specific IC50 for Dynamin IN-1 will need to be determined experimentally using the protocol described above. Note that IC50 values can vary depending on the assay conditions (e.g., basal vs. stimulated GTPase activity).[10][11]

| Compound | Target | Assay Type | Reported IC50 (µM) |

| Dynamin IN-1 | Dynamin | To be determined | To be determined |

| Dynasore | Dynamin 1/2 | Stimulated (Liposomes) | ~15-83.5 |

| Dyngo-4a™ | Dynamin 1/2 | Stimulated (Liposomes) | ~0.38-45.4 |

| MiTMAB | Dynamin 1/2 | Stimulated | ~2.5 |

Note: The reported IC50 values are approximate and can vary based on the specific assay conditions, such as the dynamin isoform, the presence of stimulating agents (like lipids or SH3 domains), and buffer composition.[10][11]

Troubleshooting

-

High Background: This may be due to phosphate contamination in the GTP stock or non-enzymatic hydrolysis of GTP. Using high-purity GTP and fresh buffers can mitigate this.

-

Low Signal: The enzyme concentration or incubation time may be too low. Optimize these parameters to ensure a robust signal-to-noise ratio.

-

Precipitation: Some inhibitors may precipitate at high concentrations. Visually inspect the wells and consider using a lower concentration range if precipitation is observed.

Conclusion

This application note provides a comprehensive framework for the in vitro characterization of Dynamin IN-1. The detailed protocol for the colorimetric GTPase assay allows for the determination of the inhibitor's potency. By following this standardized methodology, researchers can obtain reliable and reproducible data to advance the development of novel dynamin inhibitors for research and therapeutic applications.

References

- 1. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 2. GTPase activity of dynamin and resulting conformation change are essential for endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Distinct functions of dynamin isoforms in tumorigenesis and their potential as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dynamin: characteristics, mechanism of action and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Dynamin IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin is a family of large GTPases that are essential for membrane fission events in eukaryotic cells, most notably in the context of endocytosis.[1][2][3][4][5] These proteins assemble at the neck of budding vesicles, and through GTP hydrolysis, facilitate the scission of the vesicle from the parent membrane.[1][2][3][4] The dynamin family in mammals comprises three main isoforms: Dynamin-1, which is predominantly expressed in neurons; Dynamin-2, which is ubiquitously expressed; and Dynamin-3, which is found primarily in the testes and to a lesser extent in the brain and lungs.[3][6][7] Given their central role in cellular trafficking, dynamins are attractive targets for studying and potentially treating a variety of diseases, including neurodegenerative disorders, infectious diseases, and cancer.[2][8]

Dynamin IN-1 is a potent inhibitor of dynamin, exhibiting an IC50 value of 1.0 µM.[9] These application notes provide detailed protocols for the use of Dynamin IN-1 in cell culture experiments to investigate the role of dynamin in various cellular processes.

Product Information: Dynamin IN-1

| Property | Value | Reference |

| Product Name | Dynamin IN-1 | [9] |

| Target | Dynamin | [9] |

| IC50 | 1.0 µM | [9] |

| Molecular Weight | 344.43 g/mol | N/A |

| Solubility | Soluble in DMSO | [9] |

| Storage | Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months. | [9] |

Mechanism of Action

Dynamin IN-1 functions by inhibiting the GTPase activity of dynamin.[9] This inhibition prevents the conformational changes required for membrane constriction and fission, thereby blocking the scission of nascent vesicles during endocytosis. The expected cellular outcome of treating cells with Dynamin IN-1 is the accumulation of clathrin-coated pits at the plasma membrane, which are unable to detach and form intracellular vesicles.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of Dynamin-Mediated Endocytosis and Inhibition by Dynamin IN-1.

Caption: General experimental workflow for using Dynamin IN-1 in cell culture.

Experimental Protocols

Preparation of Dynamin IN-1 Stock Solution

-

Reconstitution: Dissolve Dynamin IN-1 powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).[9]

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]

General Protocol for Cell Treatment

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on coverslips for imaging) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the Dynamin IN-1 stock solution. Dilute the stock solution in pre-warmed, serum-free or complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM) to determine the optimal concentration for your specific cell type and experimental endpoint. A DMSO control (vehicle control) should always be included, using the same final concentration of DMSO as in the highest concentration of Dynamin IN-1.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing Dynamin IN-1 or the vehicle control.

-